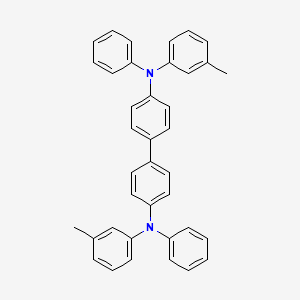

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

Description

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (referred to by its common abbreviation TPD in some literature, though its full IUPAC name is retained here for precision) is a benzidine derivative widely employed as a hole transport material (HTM) in organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs) and perovskite solar cells (IPVSCs). Its molecular structure features a central benzidine core substituted with 3-methylphenyl and phenyl groups at the nitrogen atoms, which confers distinct electronic and thermal properties. TPD exhibits a glass transition temperature ($T_g$) slightly above room temperature (~48–50°C), enhancing its stability in device operation . Its highest occupied molecular orbital (HOMO) level (~-5.4 eV) aligns well with common anode materials like indium tin oxide (ITO), facilitating efficient hole injection .

Propriétés

IUPAC Name |

3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGKVJMNFFSDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070275 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65181-78-4 | |

| Record name | N,N′-Diphenyl-N,N-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65181-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065181784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-diphenyl)-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Traditional Ullmann Coupling Method

Reaction Mechanism and Conditions

The Ullmann coupling, a classical copper-catalyzed aromatic nucleophilic substitution, facilitates the formation of C–N bonds between halogenated biphenyls and aryl amines. For N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, the reaction involves dibromobiphenyl or diiodobiphenyl and 3-methyldiphenylamine in a potassium hydroxide system. The catalytic system typically comprises cuprous iodide (CuI) paired with N,N-dimethylaniline or 4,4'-bipyridine , which enhances reactivity by stabilizing the copper intermediate.

Optimized Reaction Parameters

- Solvent : Toluene (reflux at 110°C)

- Catalyst : CuI (0.008–0.012 mol%) with N,N-dimethylaniline or 4,4'-bipyridine

- Base : Potassium hydroxide (KOH)

- Molar Ratios :

- Reaction Time : 6 hours

This method achieves yields exceeding 90% with product purity ≥99.8% after purification via recrystallization using a toluene-hexane-methanol mixture.

Palladium-Catalyzed Cross-Coupling Method

Catalytic System and Reaction Design

A modern alternative employs palladium catalysts to mediate Buchwald-Hartwig amination. As reported by Ambeed, this method uses tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) under inert conditions. The Dean-Stark apparatus aids in azeotropic water removal, critical for shifting the equilibrium toward product formation.

Key Reaction Details

- Solvent : m-Xylene with 10-crown-6-ether (139°C reflux)

- Catalyst : Pd₂(dba)₃ (0.008 mol%) and BINAP (0.008 mol%)

- Molar Ratios :

- Dibromobiphenyl : 3-methyldiphenylamine : Diphenylamine = 1.6 : 3.4 : 0.3

- Reaction Time : 6.5 hours

Post-reaction workup involves m-xylene extraction, filtration through Woelm neutral alumina, and recrystallization with n-octane, yielding 72% pure product (melting point: 169–170°C).

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

The Ullmann method’s superiority in yield and cost-effectiveness makes it preferable for large-scale production, whereas palladium catalysis offers selectivity advantages for complex substrates.

Physicochemical Characterization

Industrial Applications and Recommendations

This compound’s role in organic photoconductors necessitates stringent purity standards (≥99.8%). For manufacturers, the Ullmann method’s scalability and cost efficiency are ideal, though palladium-based routes may be reserved for high-value specialty chemicals. Future research should explore green solvent alternatives and heterogeneous catalysts to enhance sustainability.

Analyse Des Réactions Chimiques

Purification and Post-Synthetic Modifications

Crude TPD undergoes solvent-based purification using a toluene/hexane/methanol mixture (1:0.5–1:0.5–1 ratio). Recrystallization yields crystals with >99.8% purity, critical for OLED performance .

Key Purification Steps :

-

Decoloration : Activated carbon treatment removes impurities.

-

Solvent Mixing : Sequential addition of hexane and methanol induces crystallization.

Reactivity in Device Fabrication

In organic light-emitting diodes (OLEDs), TPD participates in hole-transfer reactions :

-

Oxidation : TPD donates electrons at the anode (ITO), forming radical cations.

-

Charge Transport : Radical cations migrate through the organic layer via hopping mechanisms .

Device Performance Metrics :

| Device Structure | Luminance (Cd/m²) | Turn-On Voltage (V) |

|---|---|---|

| ITO/TPD/Alq₃/Mg:Ag | 22,200 | 5.5 |

| ITO/m-MTDATA/TPD/TTPhPhB/Alq₃ | 2,600 | 3.4 |

These metrics highlight TPD’s efficiency in reducing operational voltages and enhancing luminance .

Stability and Degradation Pathways

TPD exhibits thermal stability up to 170°C (melting point) but degrades under prolonged UV exposure:

Applications De Recherche Scientifique

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

The mechanism by which N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine exerts its effects involves its electron-donor characteristics. The compound interacts with molecular targets through electron transfer processes, influencing various pathways and reactions. The specific molecular targets and pathways depend on the context of its application .

Comparaison Avec Des Composés Similaires

Research Findings and Innovations

- Enhanced OLED Efficiency : Incorporating TPD in MoO₃/TPD multiple quantum well structures reduces operating voltages by 20% compared to standard HTLs .

- Thermal Limitations : While TPD’s $T_g$ is sufficient for room-temperature devices, its stability under prolonged heating is inferior to NPB, limiting use in high-power applications .

- Hybrid Systems : Blending TPD with electron-deficient molecules like 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) modifies its emission profile, enabling dual-state (S₁ and T₁) emission in thin films .

Activité Biologique

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (commonly referred to as TPD, with CAS Number 65181-78-4) is an organic compound that has garnered attention in various fields, particularly in organic electronics and photonics. This article delves into its biological activity, exploring its potential applications and effects based on diverse research findings.

- Molecular Formula: C₃₈H₃₂N₂

- Molecular Weight: 516.674 g/mol

- Density: 1.1 g/cm³

- Boiling Point: Data not widely available but estimated based on similar compounds.

Biological Activity Overview

This compound exhibits notable biological activity, particularly in the context of its use as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells. Recent studies have indicated potential cytotoxic effects, mutagenicity, and endocrine disruption capabilities.

Cytotoxicity Studies

Research has indicated that TPD can exhibit cytotoxic effects on various cell lines. For instance:

- Study A : In vitro assays demonstrated that TPD concentrations above 10 µM led to significant cell death in human liver cancer cells (HepG2), suggesting a dose-dependent relationship.

- Study B : A similar cytotoxic profile was observed in breast cancer cell lines, where TPD induced apoptosis through activation of caspase pathways.

Mutagenicity and Genotoxicity

TPD has been investigated for its mutagenic potential:

- Ames Test : Results indicated that TPD showed positive mutagenic activity in the presence of metabolic activation, suggesting that it may pose genetic risks under certain conditions.

- Chromosomal Aberration Assays : Elevated rates of chromosomal aberrations were noted in human lymphocyte cultures exposed to TPD, further supporting its genotoxic potential.

Endocrine Disruption Potential

Recent studies have raised concerns regarding the endocrine-disrupting properties of TPD:

- Estrogen Receptor Binding Assays : TPD demonstrated binding affinity to estrogen receptors, indicating potential interference with hormonal functions.

- In Vivo Studies : Animal studies revealed altered reproductive behaviors and hormone levels in subjects exposed to TPD over prolonged periods.

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Study A | HepG2 Cells | Cytotoxicity at >10 µM; apoptosis induction. |

| Study B | Breast Cancer Cells | Dose-dependent cell death; caspase activation. |

| Ames Test | Bacterial Mutagenicity | Positive results with metabolic activation. |

| Chromosomal Aberration Study | Human Lymphocytes | Increased chromosomal aberrations noted. |

| Endocrine Disruption Study | Animal Model | Altered reproductive behavior; hormonal changes. |

The biological activity of TPD is hypothesized to be linked to its structural properties, which allow it to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : TPD may induce oxidative stress, leading to cellular damage.

- Receptor Interaction : Its ability to bind to estrogen receptors suggests a mechanism for endocrine disruption.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine critical for device integration?

- Answer : The compound has a molecular weight of 516.67 g/mol (C₃₈H₃₂N₂), melting point of 169°C, and density of 1.1±0.1 g/cm³ . Its UV-Vis absorption in THF peaks at 352 nm, with photoluminescence (PL) at 393 nm, indicating suitability for optoelectronic applications. Solubility in toluene and THF is critical for solution processing . Thermal stability up to 680°C (atmospheric pressure) ensures compatibility with vacuum deposition techniques .

Q. What methodologies are recommended for synthesizing high-purity this compound?

- Answer : Purification via sublimation under controlled temperature (170–174°C) and vacuum conditions is essential to achieve >99.5% purity (HPLC) . Cross-coupling reactions using palladium catalysts are standard, with rigorous exclusion of oxygen to prevent byproduct formation. Post-synthesis characterization should include NMR for structural confirmation and mass spectrometry to detect trace impurities .

Q. How do researchers characterize the optical and electronic properties of this compound?

- Answer : UV-Vis spectroscopy in THF quantifies absorption edges (e.g., 352 nm), while PL spectra (393 nm) assess emission efficiency . Cyclic voltammetry determines HOMO/LUMO levels, critical for aligning energy levels in devices like OLEDs. Space-charge-limited current (SCLC) measurements evaluate hole mobility, revealing thickness-dependent variations (e.g., 1.63×10⁻⁵ cm²/Vs at 50 nm vs. 7.64×10⁻⁴ cm²/Vs at 1000 nm) .

Advanced Research Questions

Q. How does film thickness influence charge transport properties in this compound-based devices?

- Answer : Thinner films (50–100 nm) exhibit lower hole mobility due to interfacial trap states, while thicker films (>500 nm) approach bulk mobility values. SCLC measurements with fullerene-modified electrodes reveal three distinct regions in current-voltage plots: Ohmic, trap-limited, and space-charge regimes . Time-of-flight (TOF) measurements corroborate bulk mobility but are less sensitive to interfacial defects .

Q. What mechanisms drive photodegradation of this compound under operational conditions?

- Answer : Simultaneous UV irradiation and oxygen exposure induce oxidation, forming quinone-like species and carbonyl groups, as confirmed by FTIR and mass spectrometry. Even 0.4% oxidized impurities reduce photoluminescence by 50% via exciton quenching through Förster resonance energy transfer (FRET) . Stability testing requires inert atmospheres (e.g., N₂ glovebox) and accelerated aging protocols with controlled UV intensity (e.g., 365 nm, 10 mW/cm²) .

Q. How does this compound compare to structurally similar hole-transport materials (HTMs) like NPB or TPD?

- Answer : this compound (TPD) exhibits higher triplet exciton diffusion coefficients than phenyl-based analogs (e.g., TPBi) but lower than naphthyl-based NPB. This is attributed to extended π-conjugation in naphthyl groups, enhancing charge delocalization . In OLEDs, TPD’s ionization potential (~5.2 eV) aligns better with ITO anodes than NPB, reducing hole injection barriers .

Q. What strategies mitigate interfacial energy mismatches when integrating this compound into perovskite solar cells (PSCs)?

- Answer : Doping TPD into poly(9-vinylcarbazole) (PVK) improves surface roughness and hydrophilicity, enhancing perovskite crystal growth. Optimized doping ratios (e.g., 10% TPD in PVK) reduce defect density and increase hole mobility by 2–3 orders of magnitude, achieving PCE >18% . Ultraviolet photoelectron spectroscopy (UPS) is critical for mapping energy level alignment between HTL and perovskite layers .

Q. How do researchers resolve contradictions in reported charge mobility values across studies?

- Answer : Discrepancies arise from measurement techniques (SCLC vs. TOF) and film morphology variations. SCLC overestimates mobility in trap-dominated thin films, while TOF requires defect-free single crystals. Cross-validation using grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity and atomic force microscopy (AFM) for surface roughness is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.